A Comprehensive Spectroscopic Guide to N-Allyl-3-nitropyridin-2-amine and its Precursor
A Comprehensive Spectroscopic Guide to N-Allyl-3-nitropyridin-2-amine and its Precursor
Foundational Analysis: Spectroscopic Profile of 2-Amino-3-nitropyridine
Understanding the spectroscopic signature of the starting material, 2-Amino-3-nitropyridine, is paramount. The electronic and vibrational landscape of this molecule is significantly influenced by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino-3-nitropyridine
NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-3-nitropyridine in DMSO-d₆ exhibits distinct signals for the aromatic protons.[1] The amino protons typically appear as a broad singlet, the position of which can be solvent-dependent.
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δ 8.38 (dd, J = 4.4, 1.6 Hz, 1H): This downfield signal corresponds to the proton at the C6 position, deshielded by the adjacent nitrogen atom and the nitro group.
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δ 7.87 (s, 2H): This broad singlet is characteristic of the amino protons (-NH₂).
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δ 6.74 (dd, J = 8.2, 4.4 Hz, 1H): This signal corresponds to the proton at the C5 position.
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δ 8.38 (dd, J = 8.2, 1.6 Hz, 1H): This signal is assigned to the proton at the C4 position, which is strongly influenced by the adjacent nitro group.[1]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Public databases indicate the presence of characteristic signals for 2-Amino-3-nitropyridine.[2][3]
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~158 | Attached to the amino group and adjacent to the ring nitrogen. |
| C3 | ~130 | Attached to the nitro group. |
| C4 | ~135 | Influenced by the electron-withdrawing nitro group. |
| C5 | ~115 | Shielded relative to the other aromatic carbons. |
| C6 | ~150 | Deshielded by the adjacent ring nitrogen. |
Infrared (IR) Spectroscopy of 2-Amino-3-nitropyridine
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 2-Amino-3-nitropyridine is characterized by the following key absorptions[2]:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretch | 3400-3250 (typically two bands for a primary amine)[4] |
| Aromatic C-H | Stretch | 3100-3000 |
| N-H | Bend (Scissoring) | 1650-1580[4] |
| C=C, C=N | Aromatic Ring Stretch | 1600-1450 |
| N-O | Asymmetric Stretch (NO₂) | 1550-1500 |
| C-N | Stretch | 1335-1250 (aromatic amine)[4] |
| N-O | Symmetric Stretch (NO₂) | 1360-1340 |
Mass Spectrometry (MS) of 2-Amino-3-nitropyridine
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-3-nitropyridine, the molecular formula is C₅H₅N₃O₂ with a molecular weight of 139.11 g/mol .[2][5] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 139.
Predictive Analysis: Spectroscopic Profile of N-Allyl-3-nitropyridin-2-amine
The introduction of an allyl group (-CH₂-CH=CH₂) via N-alkylation of the amino group in 2-Amino-3-nitropyridine will induce predictable changes in the spectroscopic data.
Predicted ¹H NMR Spectrum of N-Allyl-3-nitropyridin-2-amine
The ¹H NMR spectrum will retain the signals for the pyridine ring protons, although their chemical shifts may be slightly altered due to the electronic changes from the N-allylation. The most significant additions will be the signals from the allyl group.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Pyridine H4 | ~8.4-8.2 | dd | J ≈ 8.2, 1.6 | Similar to the parent compound, deshielded by -NO₂. |
| Pyridine H6 | ~8.3-8.1 | dd | J ≈ 4.4, 1.6 | Similar to the parent compound, deshielded by ring N. |
| Pyridine H5 | ~6.8-6.6 | dd | J ≈ 8.2, 4.4 | Similar to the parent compound. |
| NH | ~8.0-7.5 | t | J ≈ 5-6 | The amino proton will now be a single proton, likely coupled to the adjacent methylene protons of the allyl group, appearing as a triplet. |
| Allyl =CH- | ~6.1-5.8 | m | - | The vinylic proton of the allyl group, appearing as a complex multiplet due to coupling with both the methylene and terminal vinylic protons. |
| Allyl =CH₂ | ~5.4-5.2 | m | - | The two terminal vinylic protons of the allyl group, which will be diastereotopic and appear as a multiplet. |
| Allyl -CH₂- | ~4.2-4.0 | dt | J ≈ 5-6, 1.5 | The methylene protons adjacent to the nitrogen, deshielded by the amine and coupled to both the NH proton and the vinylic proton. |
Predicted ¹³C NMR Spectrum of N-Allyl-3-nitropyridin-2-amine
The ¹³C NMR spectrum will show additional signals corresponding to the three carbons of the allyl group.
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~157 | Slightly shifted from the parent compound due to N-alkylation. |
| C3 | ~131 | Minimal change expected. |
| C4 | ~136 | Minimal change expected. |
| C5 | ~116 | Minimal change expected. |
| C6 | ~151 | Minimal change expected. |
| Allyl =CH- | ~135-133 | Standard range for an internal vinylic carbon. |
| Allyl =CH₂ | ~118-116 | Standard range for a terminal vinylic carbon. |
| Allyl -CH₂- | ~45-43 | Aliphatic carbon attached to nitrogen. |
Predicted IR Spectrum of N-Allyl-3-nitropyridin-2-amine
The IR spectrum will exhibit new bands characteristic of the allyl group and changes in the N-H region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comparison to Parent Compound |
| N-H | Stretch | 3350-3310 (one band for a secondary amine)[4] | The two N-H stretching bands of the primary amine will be replaced by a single, weaker band. |
| Aliphatic C-H | Stretch | 3000-2850 | New absorptions from the allyl -CH₂- group. |
| Vinylic C-H | Stretch | 3100-3000 | New absorptions from the allyl =C-H groups. |
| C=C | Alkene Stretch | ~1645 | A new, sharp band characteristic of a C=C double bond. |
| N-H | Bend | 1580-1490 (often weak or absent for secondary amines) | The prominent primary amine N-H bend will disappear or be significantly weaker. |
| Aromatic Ring Stretch | C=C, C=N | 1600-1450 | Largely unchanged. |
| Nitro Group | Asymmetric & Symmetric Stretch | 1550-1500 & 1360-1340 | Largely unchanged. |
| C-N | Stretch | 1335-1250 | Largely unchanged. |
Predicted Mass Spectrum of N-Allyl-3-nitropyridin-2-amine
The molecular formula of N-Allyl-3-nitropyridin-2-amine is C₈H₉N₃O₂ with a molecular weight of 179.18 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 179. Key fragmentation patterns would likely involve the loss of the allyl group or parts of it.
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M⁺ at m/z 179: The molecular ion peak.
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[M - 41]⁺ at m/z 138: Loss of the allyl radical (•CH₂CH=CH₂).
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[M - 15]⁺ at m/z 164: Loss of a methyl radical (•CH₃), potentially through rearrangement.
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[M - 46]⁺ at m/z 133: Loss of the nitro group (•NO₂).
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data for N-Allyl-3-nitropyridin-2-amine.
NMR Spectroscopy Protocol
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
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Instrument Setup (300-500 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Tune the probe for both ¹H and ¹³C frequencies.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (e.g., 0-180 ppm).
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A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
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Process the data similarly to the ¹H spectrum.
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IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
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Sample Preparation:
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Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition:
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Apply pressure to ensure good contact between the sample and the crystal.
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Collect a background spectrum of the empty ATR accessory.
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Collect the sample spectrum.
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range.
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Mass Spectrometry Protocol (Electron Ionization - EI)
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Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
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Ionization:
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Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
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Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection:
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The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
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Visualizations
Molecular Structures
Caption: Molecular structures of the parent and N-allyl derivative.
Spectroscopic Analysis Workflow
